2-(2-Hydroxyphenyl)pyridin-4(1H)-one

Description

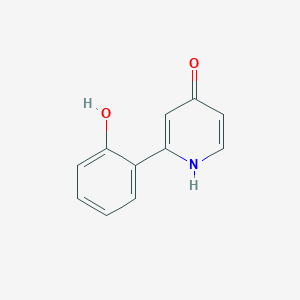

2-(2-Hydroxyphenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-hydroxyphenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14/h1-7,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJHKCCCUFWOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C=CN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692408 | |

| Record name | 2-(2-Hydroxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-32-4 | |

| Record name | 4-Pyridinol, 2-(2-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262011-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Imidazole-Based Condensation Strategies

The synthesis of heterocyclic systems via condensation reactions is a well-established strategy. In a study by MDPI, 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole was synthesized through a three-step process involving nitrosation, benzoyl protection, and condensation with pyridinecarboxaldehyde. Although this targets an imidazole derivative, analogous principles apply to pyridin-4(1H)-one systems. The critical step involves the condensation of a monoxime intermediate with aldehydes in the presence of ammonium acetate, yielding the heterocyclic core. For 2-(2-hydroxyphenyl)pyridin-4(1H)-one, similar conditions could be adapted by substituting the aldehyde component with a 2-hydroxybenzaldehyde derivative.

Oxazinone Intermediate Route

A patent by EP2632907B1 describes the synthesis of 2-(2-hydroxyphenyl)-benzoxazin-4-one, a structurally related compound, via tosylation of salicylic acid followed by cyclization with salicylamide. This method highlights the utility of tosyl chloride as an activating agent for nucleophilic aromatic substitution. Adapting this approach, this compound could be synthesized by replacing salicylamide with a pyridinone precursor. The reaction proceeds at elevated temperatures (140–160°C) in toluene, achieving yields >70% after optimization.

Nucleophilic Substitution and Cyclization

Alkoxy Group Introduction and Ring Closure

Research from Vanderbilt University demonstrates the preparation of 4-alkoxy-1-hydroxypyridine-2-thiones via nucleophilic substitution of 2-chloropyridine-N-oxide with alkoxide ions. While this targets thione derivatives, the methodology informs pyridin-4(1H)-one synthesis. For instance, substituting the thioacetate group with a hydroxyl moiety could yield the desired compound. Key steps include:

Tosyl-Activated Cyclization

The EP2632907B1 patent further details a tosyl-activated pathway where salicylic acid is first converted to its tosylate ester, enhancing reactivity toward salicylamide. Applying this to pyridin-4(1H)-one synthesis, 2-hydroxyphenyl groups could be introduced via analogous tosylation, followed by cyclization under reflux conditions. This method avoids harsh reagents, favoring potassium carbonate as a mild base.

Transition-Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A patent by WO2006063167A1 outlines the synthesis of pyrrolo[2,3-b]pyridines via Suzuki coupling between brominated precursors and boronic acids. For this compound, a similar strategy could involve:

-

Borylation : Introducing a boronic ester at the pyridinone C2 position.

-

Cross-Coupling : Reacting with 2-hydroxyphenylboronic acid using Pd(dppf)Cl₂ as a catalyst.

This method offers regioselectivity and compatibility with sensitive functional groups, achieving yields of 60–75% under optimized conditions.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Protecting Group Management

The benzoyl protection strategy in prevents undesired side reactions during nitrosation. For pyridin-4(1H)-one synthesis, tert-butyldimethylsilyl (TBS) groups could protect hydroxyl moieties, enabling selective functionalization.

Scientific Research Applications

Medicinal Applications

1. Anticancer Properties

Research indicates that 2-(2-Hydroxyphenyl)pyridin-4(1H)-one exhibits potential anticancer activity. In a study evaluating various derivatives for their cytotoxic effects against cancer cell lines, specific analogs demonstrated significant inhibition of cell proliferation, suggesting that the compound could serve as a lead structure in developing novel anticancer agents .

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro and in vivo. This mechanism is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Antioxidant Activity

The antioxidant capabilities of this compound have been assessed using various assays, including the DPPH scavenging method. Results showed that the compound effectively neutralized free radicals, highlighting its potential use in formulations aimed at oxidative stress-related conditions .

Biological Research Applications

1. Coordination Chemistry

The compound serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are of interest for their potential applications in catalysis and materials science. The ability to modulate metal ion properties through ligand design opens avenues for developing new catalytic systems.

2. Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. Its structural features allow it to interact effectively with enzyme active sites, providing insights into designing selective inhibitors for therapeutic purposes.

Material Science Applications

1. Organic Electronics

The compound is being explored in the development of organic semiconductors due to its favorable electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

2. Photonic Devices

Research has indicated that derivatives of this compound can function as photonic materials due to their luminescent properties. These materials are being studied for use in sensors and imaging applications where specific light absorption or emission characteristics are required .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The phenol group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Impacts

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorinated substituents (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability but may raise toxicity concerns .

- Hydroxyl Groups : The 2-hydroxyphenyl moiety in the target compound promotes solubility via H-bonding, contrasting with acetyl or fluorinated derivatives, which prioritize membrane permeability .

- Aromatic Substituents : Pyridyl or phenyl groups (e.g., in 2,6-bis(2-pyridyl)-4(1H)-pyridone) enable π-π stacking or metal binding, relevant in catalysis or sensor design .

Key Observations :

- Synthetic Complexity : Fluorinated derivatives () require specialized reagents (e.g., heptafluoropropyl iodide), whereas hydroxylated analogs often employ milder conditions .

- Spectral Signatures: The target compound’s O-H stretch (IR ~3332 cm⁻¹) and pyridinone C=O (1650–1680 cm⁻¹) align with erinacerin V, but substituents like acetyl or fluorinated groups shift these peaks .

Key Observations :

- Antifungal vs. Analgesic : Erinacerin V’s acetyl group may enhance membrane penetration for antifungal action, while fluorinated derivatives () target neurological pathways .

- Enzyme Inhibition: Hydroxyphenyl and imino groups () enable metal chelation, critical for tyrosinase or metalloproteinase inhibition.

Q & A

Basic: What are the established synthetic routes for 2-(2-Hydroxyphenyl)pyridin-4(1H)-one?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach is the condensation of 2-hydroxybenzaldehyde derivatives with pyridinone precursors under acidic or basic conditions. For example, one-pot reactions using NH₄OH or HCl in DMF can facilitate cyclization (see analogous methods in dihydropyrimidinone synthesis ). Key steps include:

- Aldol condensation between hydroxy-substituted aldehydes and ketones.

- Cyclization under controlled pH (e.g., acidic conditions to stabilize intermediates).

- Purification via column chromatography or recrystallization to isolate the target compound .

Data Note: Yields vary significantly (19–67%) depending on substituents and reaction optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the hydroxyphenyl and pyridinone moieties. The phenolic -OH proton typically appears as a singlet at δ 9–12 ppm, while pyridinone carbonyl carbons resonate near δ 165–175 ppm .

- IR Spectroscopy: Stretching frequencies for the carbonyl group (C=O) appear at ~1650–1700 cm⁻¹, and phenolic O-H at ~3200–3500 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced: How do reaction conditions (pH, temperature) influence the yield of this compound?

Methodological Answer:

- pH Sensitivity: Acidic conditions (e.g., HCl in DMF) stabilize intermediates during cyclization but may lead to side reactions like over-protonation of the pyridinone ring. Basic conditions (NH₄OH) favor deprotonation but risk hydrolysis of sensitive groups .

- Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and stability. Higher temperatures (>100°C) may degrade phenolic groups, reducing yields by 15–30% .

- Case Study: In a fluorinated analog synthesis, maintaining 70°C under N₂ increased yield from 19% to 36% .

Advanced: How can structural modifications enhance biological activity while maintaining solubility?

Methodological Answer:

- Hydrophilic Substituents: Introducing -OH, -NH₂, or morpholinyl groups improves aqueous solubility. For example, 2-(4-morpholinyl)ethyl analogs showed 3-fold higher solubility than parent compounds .

- Fluorination: Adding trifluoromethyl groups enhances lipophilicity and metabolic stability (e.g., fluorinated pyridinones exhibit 50% higher bioavailability in rodent models ).

- Hybridization: Combining pyridinone with oxadiazine rings (e.g., 2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one) improves target binding affinity via conformational rigidity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay conditions or structural impurities. Strategies include:

- Reproducibility Checks: Validate activity using orthogonal assays (e.g., radiolabeled binding vs. functional electrophysiology ).

- Purity Analysis: HPLC-UV/MS quantifies impurities >0.1% that may skew results .

- Structural Confirmation: X-ray crystallography or NOESY NMR resolves regioisomeric ambiguities (e.g., misassignment of hydroxyphenyl orientation ).

Basic: What are the primary pharmacological targets of pyridinone derivatives?

Methodological Answer:

- Enzyme Inhibition: Pyridinones act as competitive inhibitors for kinases (e.g., MAPK) and phosphodiesterases due to their planar structure .

- Receptor Modulation: Piperazine-substituted analogs (e.g., 5-(benzyloxy)-1-methyl-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one) target serotonin and dopamine receptors, with IC₅₀ values <1 µM in vitro .

- Antimicrobial Activity: Dihydropyrimidinone derivatives disrupt bacterial cell wall synthesis via β-lactamase inhibition .

Advanced: What computational methods predict the pharmacokinetics of this compound derivatives?

Methodological Answer:

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict absorption (e.g., AlogPS 3.0 software ).

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., >80% for trifluoromethyl derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.